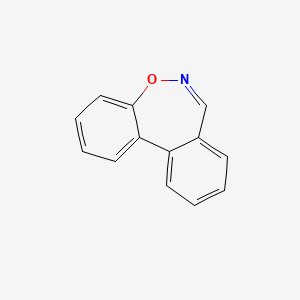

Dibenzoxazepine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

benzo[d][1,2]benzoxazepine |

InChI |

InChI=1S/C13H9NO/c1-2-6-11-10(5-1)9-14-15-13-8-4-3-7-12(11)13/h1-9H |

InChI Key |

RVSGRNKUJJUAPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NOC3=CC=CC=C23 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dibenzoxazepine Core: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dibenzoxazepine core, a key heterocyclic scaffold in medicinal chemistry. From its foundational structure and physicochemical properties to its diverse pharmacological applications, this document serves as a technical resource for professionals in the field of drug discovery and development.

Core Structure and Nomenclature

The this compound core is a tricyclic heterocyclic system consisting of two benzene (B151609) rings fused to a central seven-membered oxazepine ring. The most common isomer is dibenz[b,f][1][2]oxazepine, which forms the basis for a range of biologically active compounds.

Physicochemical Properties

The physicochemical properties of the this compound core are crucial for its behavior in biological systems and for the design of derivatives with desired pharmacokinetic profiles. A summary of these properties is presented below.

| Property | Value | Unit | Source |

| Molecular Weight | 195.22 | g/mol | [3] |

| Melting Point | 73 | °C | [3] |

| Appearance | Pale yellow crystalline solid | - | [3] |

| Odor | Pepper-like | - | [3] |

| Water Solubility | 124 | mg/L at 25 °C (estimated) | |

| logP (Octanol/Water) | 3.01 (estimated) | - | |

| pKa | Not available | - | |

| Hydrogen Bond Acceptors | 1 | ||

| Hydrogen Bond Donors | 0 | ||

| Rotatable Bonds | 0 |

Synthesis of the this compound Core

The synthesis of the dibenz[b,f][1][2]oxazepine core can be achieved through several synthetic routes. A common and effective method involves the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization.

Experimental Protocol: Synthesis from o-Aminophenol and o-Chlorobenzaldehyde

This protocol describes a two-step synthesis of dibenz[b,f][1][2]oxazepine.[4]

Step 1: Condensation

-

To a solution of o-aminophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of o-chlorobenzaldehyde.

-

The reaction mixture is stirred at room temperature for a specified time to form the corresponding Schiff base intermediate.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base.

Step 2: Cyclization

-

The crude Schiff base is dissolved in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

A base (e.g., potassium carbonate) is added to the solution.

-

The reaction mixture is heated to approximately 120°C to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of the seven-membered oxazepine ring.[4]

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure dibenz[b,f][1][2]oxazepine.

References

- 1. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]

- 2. Dibenz[b,f]][1,4]oxazepine (CAS 257-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Dibenzoxazepine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzoxazepine scaffold is a tricyclic heterocyclic system that has given rise to compounds with significant applications in both riot control and medicine. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound compounds, with a particular focus on the parent compound, dibenz[b,f][1]oxazepine (CR gas), and the pivotal antipsychotic drug, loxapine (B1675254). This document details the initial synthesis, key historical milestones, and the pharmacological understanding of these compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in medicinal chemistry and drug development.

The Discovery of Dibenz[b,f][1][2]oxazepine (CR Gas)

A Potent Lachrymator Emerges

The parent compound of the this compound class, dibenz[b,f][1]oxazepine, commonly known as CR gas, was first synthesized in 1962.[2][3] Its discovery was a result of research conducted by the British Ministry of Defence in the late 1950s and early 1960s with the aim of developing a more potent and effective riot control agent.[2][4] The potent lachrymatory and irritant properties of the compound were immediately recognized, leading to its development as a chemical agent.[2]

Key Milestones in the History of CR Gas

-

Late 1950s/Early 1960s: The British Ministry of Defence initiates research into new riot control agents.[2][4]

-

1962: The first synthesis of dibenz[b,f][1]oxazepine is achieved.[2][3]

-

1973: CR gas becomes available in the supplies of police and military forces.

Loxapine: A this compound Derivative for the Treatment of Schizophrenia

From Irritant to Antipsychotic

Building on the this compound core structure, researchers at the Wander AG laboratories in Switzerland, led by J. Schmutz, synthesized a series of derivatives with the aim of exploring their pharmacological potential. This research led to the discovery of loxapine, a compound that, unlike its parent, did not possess irritant properties but instead exhibited significant central nervous system activity.[5] Loxapine was identified as a potent antipsychotic agent and was first approved for the treatment of schizophrenia in the mid-1970s.[6][7]

Historical Development of Loxapine

-

1967: J. Schmutz and colleagues publish their work on the synthesis of 11-amino-substituted dibenz[b,f]oxazepines, including loxapine, in Helvetica Chimica Acta.[5][8]

-

Mid-1970s: Loxapine receives its first marketing approval for the treatment of schizophrenia.[6][7]

-

Ongoing Research: Loxapine continues to be studied for its therapeutic applications and is recognized for its unique pharmacological profile, which bridges the properties of typical and atypical antipsychotics.[9][10]

Experimental Protocols

Synthesis of Dibenz[b,f][1][2]oxazepine (CR Gas)

General Modern Synthetic Procedure:

A mixture of an appropriate o-aminophenol and an o-halobenzaldehyde is heated in a suitable solvent, often in the presence of a base, to facilitate the initial condensation and subsequent intramolecular cyclization to form the this compound ring system. Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.

Original Synthesis of Loxapine

The seminal 1967 publication by Schmutz et al. outlines the synthesis of loxapine. The key steps are described below.

Experimental Protocol for the Synthesis of 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1]oxazepine (Loxapine) (Adapted from Schmutz et al., 1967):

The synthesis begins with the preparation of 2-(4-chlorophenoxy)aniline. This intermediate is then acylated with ethyl chloroformate to yield N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline. Subsequent cyclization under appropriate conditions affords the dibenzoxazepinone core. The final step involves the reaction of this intermediate with N-methylpiperazine to introduce the side chain, yielding loxapine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound compounds from various studies.

Table 1: Receptor Binding Affinities (Ki, nM) of Loxapine and Amoxapine

| Receptor | Loxapine | Amoxapine |

| Dopamine (B1211576) D2 | <100 | <100 |

| Serotonin (B10506) 5-HT2A | <100 | <100 |

| Adrenergic α1 | <100 | <100 |

| Adrenergic α2 | <1000 | <1000 |

| Serotonin 5-HT1 | <10000 | <10000 |

| Muscarinic | <10000 | <10000 |

Data adapted from studies on rat brain receptors.

Table 2: Comparative Efficacy of Loxapine in Schizophrenia

| Comparator | Outcome Measure | Result |

| Placebo | Global Improvement | Loxapine showed a significant antipsychotic effect compared to placebo.[10] |

| Typical Antipsychotics (e.g., Chlorpromazine, Haloperidol) | Mental State Improvement (short-term) | Loxapine is as effective as typical antipsychotics.[10] |

| Atypical Antipsychotics (e.g., Risperidone, Quetiapine) | Mental State Improvement | Loxapine is as effective as atypical antipsychotics.[10] |

Mechanism of Action and Signaling Pathways

Loxapine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[9]

Dopamine D2 Receptor Signaling Pathway

Blockade of the D2 receptor by loxapine interferes with the downstream signaling cascade initiated by dopamine. In its unbound state, the D2 receptor is coupled to an inhibitory G-protein (Gi). Upon dopamine binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Loxapine, by blocking this receptor, prevents the dopamine-induced decrease in cAMP.

Serotonin 5-HT2A Receptor Signaling Pathway

Loxapine also acts as an antagonist at the 5-HT2A receptor. This receptor is coupled to a Gq protein. When serotonin binds, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses. Loxapine's antagonism at this receptor modulates these downstream signaling events.

Conclusion

The discovery and development of this compound compounds represent a fascinating journey from a potent irritant for riot control to a valuable therapeutic agent for the management of schizophrenia. The foundational work on CR gas and the subsequent medicinal chemistry efforts that led to loxapine highlight the often-unpredictable path of drug discovery. A thorough understanding of the history, synthesis, and pharmacology of these compounds, as detailed in this guide, provides a solid foundation for future research and development in this important class of molecules. The dual antagonism of loxapine at dopamine D2 and serotonin 5-HT2A receptors continues to be a key strategy in the design of new antipsychotic drugs, underscoring the enduring legacy of the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. msudenver.edu [msudenver.edu]

- 4. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Forms of Dibenzoxazepine Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of dibenzoxazepine systems, a critical scaffold in medicinal chemistry, particularly for antipsychotic drug development. This document details the synthesis, physicochemical properties, and pharmacological activities of key isomers, with a focus on clozapine (B1669256), loxapine (B1675254), amoxapine, and the active metabolite N-desmethylclozapine (NDMC). The guide includes detailed experimental protocols and visual representations of key signaling pathways to facilitate research and development in this area.

Introduction to this compound Isomers

The this compound core is a tricyclic heterocyclic system that forms the foundation for a class of neurologically active drugs. Variations in the substitution pattern on this core structure give rise to different isomers with distinct pharmacological profiles. The most clinically significant isomers are chlorinated derivatives that primarily act as antagonists at dopamine (B1211576) and serotonin (B10506) receptors. Their therapeutic effects are largely attributed to their interactions with D2 dopamine and 5-HT2A serotonin receptors in the central nervous system.[1] Understanding the nuances of each isomer is critical for the development of safer and more effective therapeutic agents.

Physicochemical and Pharmacological Properties of Key Isomers

The subtle structural differences among this compound isomers lead to significant variations in their physicochemical properties and receptor binding affinities. These differences ultimately dictate their therapeutic efficacy and side-effect profiles.

Physicochemical Properties

| Property | Clozapine | Loxapine | Amoxapine | N-Desmethylclozapine (NDMC) |

| Molecular Formula | C₁₈H₁₉ClN₄ | C₁₈H₁₈ClN₃O | C₁₇H₁₆ClN₃O | C₁₇H₁₇ClN₄ |

| Molecular Weight ( g/mol ) | 326.83 | 327.8 | 313.78 | 312.80 |

| Melting Point (°C) | 183-184 | 109-111 | 177-178 | Not Reported |

| cLogP | 3.7 | 3.6 | Not Reported | 4.1 |

Data sourced from PubChem and other chemical databases.

Receptor Binding Affinities (Ki, nM)

The receptor binding profiles of these isomers highlight their polypharmacology, with affinities for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Clozapine | Loxapine | Amoxapine | N-Desmethylclozapine (NDMC) |

| Dopamine D₁ | 290-540 | 12-29 | Low Affinity | Moderate Affinity |

| Dopamine D₂ | 130-150 | <2 | <10⁻⁷ mol/L | ~100-200 |

| Dopamine D₃ | - | >1 µM | - | ~50-150 |

| Dopamine D₄ | High Affinity | 12-29 | High Affinity | High Affinity |

| Serotonin 5-HT₁A | - | >1 µM | <10⁻⁵ mol/L | Moderate Affinity |

| Serotonin 5-HT₂A | High Affinity | <2 | <10⁻⁷ mol/L | High Affinity |

| Serotonin 5-HT₂C | - | 12-29 | - | 7.1 |

| Muscarinic M₁ | Antagonist | - | - | 55 (Agonist) |

| Adrenergic α₁ | - | - | <10⁻⁷ mol/L | - |

| Histamine H₁ | High Affinity | - | - | - |

| Delta (δ) Opioid | - | - | - | 26 |

Data compiled from various sources, including BenchChem, PubMed, and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2]

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the formation of the central tricyclic core followed by the introduction of the desired side chains.

General Synthesis of Clozapine

A common synthetic route to clozapine involves the cyclization of a substituted aminodiphenylamine derivative.

Experimental Protocol:

-

Step 1: Synthesis of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide.

-

React 4-chloro-2-nitroaniline (B28928) with methyl o-chlorobenzoate in the presence of a copper catalyst to form the diphenylamine (B1679370) intermediate.

-

Amidate the resulting ester with N-methylpiperazine.

-

Reduce the nitro group to an amine using a reducing agent like hydrogen gas with a Raney nickel catalyst.

-

-

Step 2: Cyclization to form Clozapine.

-

Dissolve 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide in 35 ml of phosphorus oxychloride.

-

Add 1.4 ml of N,N-dimethylaniline and heat the mixture to reflux for 3 hours.[3]

-

Concentrate the reaction mixture in vacuo.

-

Partition the residue between benzene (B151609) and a mixture of ammonia (B1221849) and ice water.

-

Extract the benzene solution with dilute acetic acid.

-

Treat the acidic extract with charcoal to decolorize, and then precipitate the product by adding concentrated ammonia water.[3]

-

Dissolve the precipitate in ether, wash with water, and dry over sodium sulfate.

-

Recrystallize the crude product from an ether/petroleum ether mixture to yield pure clozapine.[3]

-

General Synthesis of Loxapine

The synthesis of loxapine follows a similar strategy, starting with different precursors to achieve the desired substitution pattern.

Experimental Protocol:

-

Step 1: Synthesis of the this compound Core.

-

Step 2: Ring Closure and Addition of the Piperazine Moiety.

-

The amino intermediate is then cyclized to form the this compound lactam.

-

The lactam is subsequently reacted with N-methylpiperazine to yield loxapine.

-

Stereoisomerism in this compound Systems

While much of the literature focuses on positional isomers, stereoisomerism also plays a crucial role in the pharmacology of dibenzoxazepines. Loxapine, for instance, has a stereocenter, but information regarding the differential activity of its enantiomers is limited in publicly available literature. The synthesis of single enantiomers can be achieved through chiral resolution of racemic mixtures or by stereocontrolled synthesis. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities and side-effect profiles.

Signaling Pathways of this compound Isomers

The antipsychotic effects of this compound isomers are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs).

Dopamine D₂ Receptor Signaling

Antagonism of the D₂ receptor in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds, alleviating the positive symptoms of schizophrenia.[1] D₂ receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Serotonin 5-HT₂A Receptor Signaling

Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia. 5-HT₂A receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC).

References

- 1. benchchem.com [benchchem.com]

- 2. N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clozapine synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Dibenzoxazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoxazepine derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological interest. The tricyclic this compound core structure has proven to be a versatile scaffold for the development of therapeutic agents targeting a range of biological systems. This technical guide provides an in-depth overview of the pharmacological properties, mechanisms of action, structure-activity relationships, and key experimental protocols related to this important class of molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

The most prominent member of this class is loxapine (B1675254), a well-established antipsychotic agent.[1] Loxapine's therapeutic efficacy in treating schizophrenia is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Building on this foundation, research has expanded to explore the potential of this compound derivatives in other therapeutic areas, including antibacterial and anticancer applications.[4][5] Modifications to the this compound core and its substituents have been shown to modulate potency, selectivity, and pharmacological profile, highlighting the potential for rational drug design.[6][7]

Pharmacological Activities and Quantitative Data

The pharmacological activities of this compound derivatives are diverse, with the most extensively studied being their antipsychotic and, more recently, antibacterial effects.

Antipsychotic Activity: Receptor Binding Affinities

The antipsychotic effects of this compound derivatives, such as loxapine, are intrinsically linked to their interaction with various neurotransmitter receptors in the central nervous system. The primary targets are dopamine and serotonin receptors. The binding affinities of these compounds for a range of receptors are typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the receptor binding profiles for loxapine and the structurally similar clozapine (B1669256) for comparison.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| Loxapine | 21 | <2 | >1000 | 12 | 29 | >1000 | <2 | 12 | >1000 | >1000 |

| Clozapine | 135 | 190 | - | - | - | - | - | - | - | - |

Data compiled from references[1][8]. A '-' indicates that data was not available in the cited sources.

Antibacterial Activity

Recent studies have revealed the potential of this compound derivatives as antibacterial agents, particularly against intracellular pathogens. These compounds may offer an advantage by potentially evading bacterial resistance mechanisms like efflux pumps.[9] The antibacterial efficacy is often quantified by the half-maximal effective concentration (EC50) for inhibiting intracellular bacterial growth and the minimum inhibitory concentration (MIC).

| Compound | Target Organism | EC50 (µM) | CC50 (µM) | MIC (µg/mL) |

| Loxapine | Salmonella typhimurium | 5.74 | - | >500 |

| SW2 | Salmonella typhimurium | 4.89 | - | - |

| SW3 | Salmonella typhimurium | 4.34 | - | - |

| Compound 8 | Various Bacteria | - | - | 16-64 |

| Compound 5 | Various Bacteria | - | - | 32-128 |

| Compound 3 | Various Bacteria | - | - | 64-128 |

Data compiled from references[10][11]. A '-' indicates that data was not available in the cited sources. CC50 is the half-maximal cytotoxic concentration against host cells.

Mechanism of Action and Signaling Pathways

Antipsychotic Mechanism of Action

The antipsychotic effects of this compound derivatives like loxapine are primarily mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms and reduce the likelihood of extrapyramidal side effects that are common with typical antipsychotics.[3]

The following diagram illustrates the simplified signaling pathway associated with D2 and 5-HT2A receptor antagonism by this compound derivatives.

Caption: D2 and 5-HT2A receptor antagonism by dibenzoxazepines.

Antibacterial Mechanism of Action

The antibacterial mechanism of action for this compound derivatives is an emerging area of research. Some studies suggest that these compounds may not directly kill bacteria in standard growth media but rather inhibit their survival and replication within host cells.[4] One proposed mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics and other toxic substances from the bacterial cell.[9] By inhibiting these pumps, this compound derivatives could potentially restore the efficacy of existing antibiotics and combat multidrug resistance.

The following diagram illustrates a hypothetical workflow for identifying efflux pump inhibitors among this compound derivatives.

Caption: Workflow for identifying efflux pump inhibitors.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be significantly influenced by modifications to the tricyclic core and the N-10 substituent.

-

Substituents on the Aromatic Rings: The presence and position of substituents, such as chlorine, on the benzene (B151609) rings can impact receptor binding affinity and selectivity. For instance, in phenothiazine-like compounds, a substituent at the 2-position is often optimal for neuroleptic activity.[2]

-

Bridging Moiety: The nature of the central seven-membered ring, including the heteroatoms (oxygen in this compound), influences the overall conformation and, consequently, the interaction with biological targets.

-

N-10 Side Chain: The side chain attached to the nitrogen atom of the central ring is a critical determinant of pharmacological activity. For antipsychotic derivatives, a piperazine (B1678402) side chain is common and provides important interactions with dopamine receptors.[2] The length and nature of this side chain can be modified to reduce affinity for dopamine receptors and potentially enhance other activities, such as antibacterial effects.

The following diagram illustrates the key structural components of the this compound scaffold that are often modified in drug discovery efforts.

Caption: Key structural modification points of dibenzoxazepines.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to the this compound core involves the coupling of a substituted 2-aminophenol (B121084) with a 2-halobenzoic acid derivative, followed by cyclization. The N-10 side chain is typically introduced in a subsequent step. The following is a generalized protocol for the synthesis of a loxapine analog.

Step 1: Synthesis of the Dibenzoxazepinone Core

-

To a solution of 2-amino-4-chlorophenol (B47367) in a suitable solvent (e.g., DMF), add a 2-fluoronitrobenzene derivative and a base (e.g., K2CO3).

-

Heat the reaction mixture (e.g., at 90°C) and monitor the progress by thin-layer chromatography (TLC).[12][13]

-

After completion, perform an aqueous workup and extract the product.

-

The resulting nitro compound is then reduced to the corresponding amine using a reducing agent (e.g., SnCl2).[10]

-

The amino intermediate undergoes intramolecular cyclization, often under acidic conditions, to form the dibenzoxazepinone core.

Step 2: Introduction of the N-10 Side Chain

-

The dibenzoxazepinone is first activated, for example, by treatment with phosphorus oxychloride.

-

The activated intermediate is then reacted with the desired N-substituted piperazine to yield the final this compound derivative.

-

The product is purified by column chromatography or recrystallization.

In Vitro Pharmacological Assays

Radioligand Binding Assay for Dopamine D2 Receptors This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[14][15]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [3H]-spiperone), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Bacterial Efflux Pump Inhibition Assay This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring the intracellular accumulation of a fluorescent substrate.[16][17]

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Substrate Loading: Incubate the bacterial cells with a fluorescent efflux pump substrate (e.g., ethidium (B1194527) bromide or Hoechst 33342) in the presence of an energy source (e.g., glucose) and varying concentrations of the test compound.

-

Fluorescence Measurement: Measure the intracellular fluorescence over time using a fluorometer. An increase in fluorescence compared to the control (no test compound) indicates inhibition of the efflux pump.

-

Data Analysis: Determine the concentration of the test compound that results in a 50% increase in substrate accumulation (EC50).

Conclusion

This compound derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. While the antipsychotic properties of loxapine and related molecules are well-established, the exploration of this scaffold for other indications, such as antibacterial therapy, is a promising and expanding area of research. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is crucial for the successful design and development of novel this compound-based drugs. This technical guide provides a foundational overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this versatile chemical class.

References

- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of clozapine and other dibenzo-epines on central dopaminergic and cholinergic systems. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation | CoLab [colab.ws]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Atypicality Unveiled: A Technical Guide to the Mechanism of Action of Dibenzoxazepine Antipsychotics

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the multifaceted molecular interactions of dibenzoxazepine antipsychotics. This guide provides an in-depth analysis of their receptor binding profiles, downstream signaling cascades, and the experimental methodologies used to elucidate their function.

The this compound class of antipsychotics, including the cornerstone atypical agent clozapine (B1669256) and its structural analog loxapine, represents a critical area of study in neuropharmacology. Their unique clinical profiles, characterized by broad efficacy and a reduced propensity for extrapyramidal side effects compared to typical antipsychotics, stem from a complex and promiscuous interaction with a wide array of neurotransmitter receptors. This technical guide synthesizes key data and methodologies to provide a granular view of their mechanism of action.

Core Mechanism: A Symphony of Receptor Interactions

The therapeutic efficacy of this compound antipsychotics is not attributed to a single receptor interaction but rather to a multi-receptor antagonism profile. The hallmark of their "atypicality" is a potent blockade of serotonin (B10506) type 2A (5-HT2A) receptors coupled with a comparatively weaker antagonism of dopamine (B1211576) type 2 (D2) receptors.[1][2][3] This high 5-HT2A/D2 binding affinity ratio is a key differentiator from conventional antipsychotics and is believed to mitigate the motor side effects associated with strong D2 blockade in the nigrostriatal pathway.[3][4]

Beyond the primary D2 and 5-HT2A targets, these agents exhibit significant affinity for a host of other receptors, including dopaminergic (D1, D3, D4), serotonergic (5-HT1A, 5-HT2C), histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors.[1][5] This broad receptor engagement contributes to both their therapeutic effects on positive, negative, and cognitive symptoms of schizophrenia, as well as their characteristic side-effect profiles, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (M1 antagonism).[1]

Quantitative Receptor Binding Profiles

The precise pharmacological fingerprint of each this compound is defined by its binding affinity (Ki) for this diverse set of receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for key this compound antipsychotics and the related compound olanzapine, providing a quantitative basis for comparing their potencies at various molecular targets.

| Receptor | Clozapine Ki (nM) | Loxapine Ki (nM) | Olanzapine Ki (nM) |

| Dopamine D1 | 51.90 | 37.15 | 84.41 |

| Dopamine D2 | 129.2 | 23.99 | 23.36 |

| Dopamine D3 | 4.280 | 117.0 | 22.0 |

| Dopamine D4 | 6.890 | - | - |

| Serotonin 5-HT1A | 13.58 | 4.820 | 4.452 |

| Serotonin 5-HT2A | - | - | - |

| Serotonin 5-HT2C | - | - | - |

| Histamine H1 | - | - | - |

| Muscarinic M1 | - | 676.1 | 225.9 |

| Adrenergic α1 | - | - | - |

| Data compiled from the PDSP Ki database and presented for comparative purposes.[6] Note: Missing values (-) indicate that data was not available in the referenced source. |

Key Signaling Pathways and Molecular Mechanisms

The binding of this compound antipsychotics to their target G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Dopamine D2 Receptor Antagonism

D2 receptors are canonically coupled to inhibitory G-proteins (Gαi/o). Agonist binding to D2 receptors inhibits the enzyme adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, dibenzoxazepines prevent this tonic inhibition, resulting in a relative increase in cAMP production. This modulation of the cAMP/PKA signaling pathway is a central component of their antipsychotic action in the mesolimbic pathway.[7][8][9]

Serotonin 5-HT2A Receptor Antagonism

In contrast, 5-HT2A receptors are coupled to Gq/11-family G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1][2] this compound antagonism at the 5-HT2A receptor blocks this entire cascade, which is thought to contribute to their efficacy against negative symptoms and their low extrapyramidal symptom profile by modulating dopamine release in the cortex and striatum.[1]

Experimental Protocols

The characterization of this compound antipsychotics relies on a suite of robust in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (for Ki Determination)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. It uses a radiolabeled ligand known to bind to the target receptor and measures how effectively the test compound competes with it.

-

Objective: To determine the inhibition constant (Ki) of a this compound for a target receptor (e.g., D2, 5-HT2A).

-

Materials:

-

Cell membranes from a cell line stably expressing the human receptor of interest.

-

Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

-

Test compound (this compound antipsychotic).

-

Non-specific binding control (e.g., 10 µM Haloperidol for D2).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of an unlabeled competitor.

-

Competitive Binding: Membranes + Radioligand + Serial dilutions of the test compound.[11]

-

-

Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to allow the reaction to reach equilibrium.[10][11]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with an ice-cold wash buffer.[10]

-

Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

cAMP Functional Assay (for D2 Receptor Antagonism)

This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger cAMP. For Gαi-coupled receptors like D2, it measures the reversal of agonist-induced cAMP inhibition.

-

Objective: To quantify the ability of a this compound to function as an antagonist at the D2 receptor.

-

Materials:

-

HEK293 cells stably expressing the human D2 receptor.

-

Test compound (this compound).

-

Reference antagonist (e.g., Haloperidol).

-

Dopamine (or another D2 agonist like quinpirole).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

-

White, opaque 96-well microplates.

-

-

Procedure:

-

Cell Plating: Seed the D2-expressing cells into a 96-well plate and incubate overnight.[5]

-

Compound Addition: Pre-treat the cells with serial dilutions of the test compound (the antagonist) or a vehicle control.[13]

-

Agonist Challenge: Stimulate the cells with a D2 agonist (e.g., dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80). This will inhibit adenylyl cyclase and lower cAMP levels. The antagonist will compete with the agonist, reversing this inhibition.[5]

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[5]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's protocol.[5][13]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP.

-

Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the signal that was inhibited by the agonist. This value is a measure of the functional potency of the antagonist.

-

This guide provides a foundational understanding of the complex pharmacology of this compound antipsychotics. A thorough grasp of their multi-receptor binding profiles and the downstream consequences of these interactions is essential for the rational design and development of next-generation therapeutics for schizophrenia and other psychotic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. psychopharmacopeia.com [psychopharmacopeia.com]

- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Receptor Binding Profiles and Efficacy of Dibenzoxazepines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profiles and efficacy of dibenzoxazepine-based compounds, a critical class of antipsychotic agents. This document details the methodologies for key experimental assays, presents quantitative binding data in a clear, comparative format, and visualizes the core signaling pathways involved in their mechanism of action.

Introduction to Dibenzoxazepines

Dibenzoxazepines are a class of tricyclic compounds that form the chemical basis for several atypical antipsychotic drugs. These agents are characterized by their complex pharmacology, interacting with a wide range of neurotransmitter receptors in the brain. Their clinical efficacy, particularly in treating the symptoms of schizophrenia and bipolar disorder, is attributed to this multi-receptor binding profile. Unlike typical antipsychotics, which primarily act as dopamine (B1211576) D2 receptor antagonists, dibenzoxazepines exhibit a broader spectrum of activity, notably including potent serotonin (B10506) 5-HT2A receptor antagonism.[1][2] This dual action is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[2]

This guide will focus on three key members of the this compound class: clozapine, olanzapine, and loxapine (B1675254), providing a detailed analysis of their receptor binding affinities and the experimental methods used to determine them.

Receptor Binding Profiles

The therapeutic effects and side-effect profiles of this compound antipsychotics are intrinsically linked to their binding affinities for various neurotransmitter receptors.[3][4] The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding affinity. The following tables summarize the in vitro Ki values for clozapine, olanzapine, and loxapine across a range of physiologically relevant receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Clozapine

| Receptor | Ki (nM) |

| Dopamine D1 | 130 |

| Dopamine D2 | 125 - 190 |

| Dopamine D3 | 555 |

| Dopamine D4 | 21 |

| Serotonin 5-HT1A | >1000 |

| Serotonin 5-HT2A | 5.4 |

| Serotonin 5-HT2C | 13 |

| Serotonin 5-HT3 | 120 |

| Serotonin 5-HT6 | 6 |

| Serotonin 5-HT7 | 23 |

| Muscarinic M1 | 7.5 |

| Histamine H1 | 2.8 |

| Adrenergic α1 | 14 |

| Adrenergic α2 | 11 |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine

| Receptor | Ki (nM) |

| Dopamine D1 | 31 |

| Dopamine D2 | 11 - 31 |

| Dopamine D3 | 49 |

| Dopamine D4 | 27 |

| Serotonin 5-HT2A | 4 |

| Serotonin 5-HT2C | 11 |

| Serotonin 5-HT3 | 120 |

| Serotonin 5-HT6 | 10 |

| Muscarinic M1 | 1.9 |

| Histamine H1 | 7.1 |

| Adrenergic α1 | 59 |

| Adrenergic α2 | 180 |

Data compiled from multiple sources.[3][4][5][6][7]

Table 3: Receptor Binding Affinities (Ki, nM) of Loxapine

| Receptor | Ki (nM) |

| Dopamine D1 | 12 - 29 |

| Dopamine D2 | <2 |

| Dopamine D3 | >1000 |

| Dopamine D4 | 12 - 29 |

| Serotonin 5-HT1A | >1000 |

| Serotonin 5-HT2A | <2 |

| Serotonin 5-HT2C | 12 - 29 |

| Serotonin 5-HT6 | >1000 |

| Serotonin 5-HT7 | >1000 |

| Muscarinic M1 | 130 |

| Histamine H1 | 4 |

| Adrenergic α1 | 30 |

| Adrenergic α2 | 140 |

Data compiled from multiple sources.[5][8][9]

Experimental Protocols

In Vitro Receptor Binding Assays: Competitive Radioligand Binding

Competitive radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor.[6] This technique involves the competition between a radiolabeled ligand with a known affinity and an unlabeled test compound for binding to the receptor.

-

Cell Membranes: CHO or HEK293 cells expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled Test Compound: The this compound compound to be tested (e.g., clozapine, olanzapine, loxapine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well Filter Plates: With glass fiber filters pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus (Cell Harvester).

-

Scintillation Counter.

-

Membrane Preparation:

-

Homogenize cells expressing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand for the target receptor.

-

To determine total binding, another set of wells should contain only the radioligand and the assay buffer.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. psychiatrist.com [psychiatrist.com]

- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. YKP1447, A Novel Potential Atypical Antipsychotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

The Intricate Dance of Structure and Activity: A Deep Dive into Dibenzoxazepine Analogs

For Researchers, Scientists, and Drug Development Professionals

The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs, most notably the atypical antipsychotic loxapine (B1675254) and its close analog, clozapine. These compounds exhibit a complex pharmacology, primarily through their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. Understanding the structure-activity relationship (SAR) of this compound analogs is paramount for the rational design of new therapeutics with improved efficacy, selectivity, and safety profiles. This technical guide provides an in-depth analysis of the SAR of this important class of molecules, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs is intricately dictated by the nature and position of substituents on the tricyclic core and the composition of the side chain, typically a piperazine (B1678402) or a related cyclic amine.

The Tricyclic Core: Fine-Tuning Receptor Affinity

The this compound tricycle consists of a central seven-membered oxazepine ring fused to two benzene (B151609) rings. Modifications to this core structure can significantly impact receptor binding and functional activity.

-

Substitution on the Benzene Rings: The presence and position of electron-withdrawing groups, such as chlorine, on the benzene rings are crucial for antipsychotic activity. Loxapine, for instance, possesses a chlorine atom at the C8 position, which contributes to its potent dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] The nature of the substituent at the 2nd-position of phenothiazine-like compounds, which share structural similarities, has been shown to influence potency, with trifluoromethyl groups often conferring greater activity than chlorine.[1]

-

Heteroatom Variation: Replacing the oxygen atom in the central oxazepine ring with other heteroatoms, such as sulfur (to form dibenzothiazepines) or nitrogen (to form dibenzodiazepines like clozapine), leads to significant alterations in the pharmacological profile. For example, the replacement of the oxygen in the this compound core with a nitrogen atom has been explored to reduce cytotoxicity.

The Side Chain: A Key Determinant of Potency and Selectivity

The side chain, most commonly a substituted piperazine moiety, plays a critical role in the interaction with target receptors and is a key area for modification to modulate activity and reduce off-target effects.

-

Piperazine Substituents: The substituent on the distal nitrogen of the piperazine ring is a major determinant of potency and selectivity. A methyl group, as seen in loxapine and clozapine, is common. The introduction of longer alkyl chains or aliphatic rings on the side chain has been shown to decrease affinity for dopamine and serotonin receptors, a strategy employed to develop antibacterial agents devoid of antipsychotic activity.[2]

-

Nature of the Cyclic Amine: While piperazine is the most common, other cyclic amines have been explored. The nature of the basic side chain significantly influences the physicochemical properties and, consequently, the pharmacological effects of the molecule.[3]

Quantitative Analysis of Receptor Binding Affinities

The antipsychotic effects of this compound analogs are largely attributed to their ability to block dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the binding affinities (Kb or Ki values) of representative this compound analogs at various physiologically relevant receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Kb, nM) of Loxapine at Human Recombinant Receptors

| Receptor | Kb (nM) |

| Dopamine D1 | Intermediate Affinity |

| Dopamine D2 | High Affinity |

| Dopamine D3 | Higher affinity than D2 |

| Dopamine D4 | High Affinity |

| Dopamine D5 | Intermediate Affinity |

| Serotonin 5-HT1A | Non-significant Affinity |

| Serotonin 5-HT2A | High Affinity |

| Serotonin 5-HT2C | Intermediate Affinity |

| Serotonin 5-HT4 | Non-significant Affinity |

| Serotonin 5-HT6 | Non-significant Affinity |

| Serotonin 5-HT7 | Non-significant Affinity |

Data sourced from in vitro pharmacology studies.[4]

Table 2: Comparative Receptor Binding Profile of Loxapine and Clozapine

| Receptor | Loxapine Affinity | Clozapine Affinity |

| Dopamine D2 | High | Moderate |

| Dopamine D4 | High | High |

| Serotonin 5-HT2A | High | High |

This table provides a qualitative comparison based on multiple sources.[1][3][4][5] Loxapine is generally considered a more potent D2 antagonist than clozapine.[1]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities of this compound analogs to their target receptors is typically performed using radioligand binding assays.

Objective: To determine the affinity of a test compound (unlabeled this compound analog) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Materials:

-

Receptor Source: Membranes prepared from cells (e.g., CHO or HEK-293) expressing the human recombinant receptor of interest or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: The unlabeled this compound analog of interest, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution optimized for the specific receptor binding (e.g., Tris-HCl buffer with appropriate ions).

-

Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand that saturates all specific binding sites, allowing for the determination of non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, set up triplicate tubes for:

-

Total Binding: Contains receptor membranes and radioligand.

-

Non-specific Binding: Contains receptor membranes, radioligand, and the NSB agent.

-

Competition Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding tubes from the average CPM of the total binding tubes.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Signaling Pathways

The therapeutic and adverse effects of this compound analogs are mediated through their modulation of complex intracellular signaling cascades downstream of their target receptors.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

The structure-activity relationship of this compound analogs is a complex interplay of substitutions on the tricyclic core and modifications to the side chain. A thorough understanding of these relationships, supported by quantitative binding data and detailed knowledge of the downstream signaling pathways, is essential for the development of the next generation of antipsychotics and other CNS-active agents. The data and methodologies presented in this guide provide a foundational framework for researchers in their efforts to design novel this compound derivatives with optimized therapeutic profiles. Further research is warranted to expand the quantitative SAR data for a wider range of analogs to enable more precise modeling and prediction of their pharmacological effects.

References

- 1. Loxapine in patient with clozapine-resistant psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

therapeutic applications of dibenzoxazepine-based drugs

An In-depth Technical Guide to the Therapeutic Applications of Dibenzoxazepine-Based Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic applications, pharmacology, and clinical data related to this compound-based drugs. The this compound class of compounds, which includes notable agents such as loxapine (B1675254), clozapine (B1669256), and amoxapine (B1665473), represents a significant area of development in psychopharmacology. These agents are primarily utilized for the management of schizophrenia, depression, and related psychiatric disorders. Their unique receptor binding profiles and mechanisms of action offer distinct therapeutic benefits and associated side-effect profiles.

Core Compounds and Therapeutic Indications

The primary this compound-based drugs with established therapeutic applications are:

-

Loxapine : An antipsychotic medication primarily used for the treatment of schizophrenia.[1] It is available in oral, intramuscular, and more recently, an inhaled formulation for the acute treatment of agitation associated with schizophrenia or bipolar I disorder.[2][3]

-

Clozapine : The first atypical antipsychotic, it is considered the most effective medication for treatment-resistant schizophrenia and is also used to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[4][5][6][7] However, its use is limited by the risk of serious side effects, including agranulocytosis.[8]

-

Amoxapine : A tricyclic antidepressant of the this compound class, it is indicated for the treatment of major depressive disorder.[9][10][11][12] It also possesses some antipsychotic properties due to its dopamine (B1211576) receptor blockade.[13]

Mechanism of Action and Receptor Pharmacology

This compound-based drugs exert their therapeutic effects through the modulation of multiple neurotransmitter systems in the brain. Their primary mechanism involves the antagonism of dopamine and serotonin (B10506) receptors.

Signaling Pathway for Dopamine D2 Receptor Antagonism

A key mechanism of action for the antipsychotic effects of loxapine and clozapine, and a contributing factor to the side effects of amoxapine, is the blockade of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits the enzyme adenylyl cyclase. By blocking this receptor, this compound-based drugs disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent downstream signaling.

Signaling Pathway for Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor is another crucial component of the mechanism of action for these drugs, contributing to their atypical antipsychotic properties and antidepressant effects. The 5-HT2A receptor is a Gq-coupled GPCR that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Blockade of this receptor dampens this signaling cascade.

References

- 1. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Focused Review of the Metabolic Side-Effects of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clozapine's Effectiveness for Treatment-resistant Psychosis | SMI CalAdviser [smicaladviser.org]

- 7. Evaluating the Role of Clozapine in Treatment-Resistant Schizophrenia: A Narrative Synthesis of Clinical, Economic, and Quality-of-Life Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Focused Review of the Metabolic Side-Effects of Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A double-blind comparative clinical study of amoxapine and amitriptyline in depressed, hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of efficacy of amoxapine and imipramine in a multi-clinic double-blind study using the WHO schedule for a standard assessment of patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amoxapine versus amitriptyline in endogenous depression. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amoxapine: a review of its pharmacology and efficacy in depressed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Dibenzoxazepine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenzoxazepine scaffold, a privileged tricyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide delves into the core biological activities of novel this compound derivatives, presenting a comprehensive overview of their therapeutic promise in areas including neuropsychiatric disorders, oncology, and infectious diseases. This document provides a detailed examination of quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by this versatile chemical architecture.

Quantitative Biological Activity of Novel this compound Scaffolds

The therapeutic efficacy of this compound derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for a range of novel scaffolds, providing a comparative analysis of their potency across different biological targets.

Antipsychotic Activity: Receptor Binding Affinities

The antipsychotic effects of many this compound derivatives are attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Loxapine, a well-established this compound antipsychotic, serves as a key reference compound.

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

| Loxapine | 1.1 - 11 | 0.5 - 6.9 | [1][2] |

This table will be populated with data from further targeted searches for novel this compound derivatives.

Anticancer Activity: In Vitro Cytotoxicity

Several novel this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| Novel Derivative 1 | MCF-7 (Breast) | Data to be populated | |

| Novel Derivative 2 | A549 (Lung) | Data to be populated | |

| Novel Derivative 3 | HCT116 (Colon) | Data to be populated |

This table will be populated with data from further targeted searches for novel this compound derivatives exhibiting anticancer activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potential of this compound scaffolds is an emerging area of research. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Derivative A | Staphylococcus aureus | Data to be populated | |

| Novel Derivative B | Escherichia coli | Data to be populated | |

| Novel Derivative C | Pseudomonas aeruginosa | Data to be populated |

This table will be populated with data from further targeted searches for novel this compound derivatives with antibacterial properties.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound scaffolds.

Synthesis of this compound Scaffolds

The synthesis of the this compound core can be achieved through several established synthetic routes. Two common methods are the Ullmann condensation and the Pictet-Spengler reaction.

1. Ullmann Condensation followed by Intramolecular Cyclization:

This classical approach typically involves the copper-catalyzed coupling of an o-halophenol with an o-haloaniline derivative, followed by intramolecular cyclization to form the central oxazepine ring.[3][4][5][6]

-

Step 1: N-Arylation (Ullmann Condensation): A mixture of an o-aminophenol and an o-halobenzaldehyde is heated in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K2CO3, Cs2CO3) in a high-boiling point solvent (e.g., DMF, DMSO).

-

Step 2: Intramolecular Cyclization: The resulting intermediate is then treated with a dehydrating agent or heated to induce intramolecular cyclization, forming the this compound ring system.

2. Pictet-Spengler Reaction:

This reaction provides an alternative route to certain this compound analogues, particularly those with a fused heterocyclic ring. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8][9][10][11]

-

Step 1: Imine/Iminium Ion Formation: A β-phenylethylamine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., TFA, HCl) to form an iminium ion intermediate.

-

Step 2: Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-phenylethylamine attacks the iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline core, which can be a precursor to more complex this compound structures.

Biological Assays

1. Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay): [12][13][14][15][16]

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand (e.g., [3H]-Spiperone).

-

Test compound (novel this compound derivative).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of an unlabeled D2 antagonist.

-

After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. In Vitro Cytotoxicity Assay (MTT Assay): [17][18][19][20][21]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549).

-

Cell culture medium and supplements.

-

Test compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the test compound concentration.

-

3. Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination): [22][23][24][25][26]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Test compound.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

This technical guide provides a foundational understanding of the biological activities of novel this compound scaffolds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of this promising class of therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this versatile scaffold.

References

- 1. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three — Dan W Joyce [danwjoyce.com]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. The Pictet-Spengler Reaction [ebrary.net]